Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a hydroxyl group on a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of (S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxybutanoate: Similar structure with an additional carbon in the side chain.
Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxyacetate: Similar structure with a shorter side chain.
Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxybenzoate: Similar structure with a benzene ring instead of a propanoate ester.
Uniqueness
Methyl (S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl (3S)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9,13H,7H2,1-3H3/t9-/m0/s1 |
InChI Key |
SHFROUGGNHDEIJ-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC(=O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)O)OC |
Origin of Product |
United States |
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